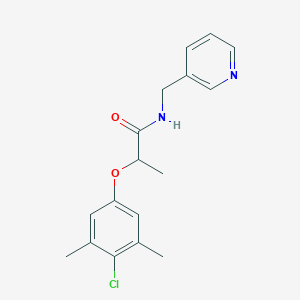![molecular formula C16H13ClN4O4 B213580 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE](/img/structure/B213580.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro, nitro, and methyl groups, a phenyl group, and a furan ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For this compound, the β-diketone would be appropriately substituted to introduce the chloro, nitro, and methyl groups.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where the pyrazole derivative reacts with a furan-containing electrophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrazole-furan intermediate and aniline (N-phenyl group) under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The chloro group can be substituted via nucleophilic aromatic substitution reactions.
Substitution: The methyl group on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: 5-({4-chloro-3-amino-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide.
Substitution of Chloro Group: 5-({4-amino-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, derivatives of pyrazole are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE would depend on its specific biological target. Generally, compounds with nitro and chloro substituents can act as electrophiles, interacting with nucleophilic sites on proteins or DNA. The pyrazole ring might interact with enzyme active sites, inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide: Lacks the methyl group on the pyrazole ring.
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-thiopheneamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the pyrazole ring and the furan ring in 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE distinguishes it from similar compounds. These structural features can influence its reactivity and biological activity, making it a unique candidate for further research.
Propriétés
Formule moléculaire |
C16H13ClN4O4 |
|---|---|
Poids moléculaire |
360.75 g/mol |
Nom IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
Clé InChI |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213500.png)
![4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213501.png)
![N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B213503.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213509.png)


![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)


